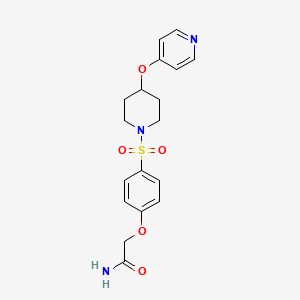

2-(4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide

Description

Properties

IUPAC Name |

2-[4-(4-pyridin-4-yloxypiperidin-1-yl)sulfonylphenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c19-18(22)13-25-14-1-3-17(4-2-14)27(23,24)21-11-7-16(8-12-21)26-15-5-9-20-10-6-15/h1-6,9-10,16H,7-8,11-13H2,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUIOAFUAUODSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-((4-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A piperidine ring substituted with a pyridin-4-yloxy group.

- A sulfonyl moiety that enhances its biological activity.

- An acetaminophen-like structure , which may contribute to its pharmacological properties.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing the piperidine nucleus have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide group is particularly noted for its role in enhancing antibacterial action through enzyme inhibition.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. Inhibitory effects on acetylcholinesterase (AChE) and urease have been documented. Compounds related to this structure have demonstrated IC50 values indicating strong inhibitory activity against these enzymes, which are crucial in various physiological processes .

| Compound | Enzyme Target | IC50 Value (μM) |

|---|---|---|

| This compound | AChE | TBD |

| Related Compound | Urease | 2.14 ± 0.003 |

Anticancer Activity

In vitro studies have suggested that similar compounds may possess anticancer properties. For example, research on piperidine derivatives has indicated their ability to induce apoptosis in cancer cells and inhibit tumor growth . The mechanism often involves the modulation of signaling pathways associated with cell proliferation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Binding : The sulfonyl group facilitates binding to active sites of enzymes, inhibiting their function.

- Receptor Modulation : The compound may interact with various receptors, altering cellular responses and signaling cascades.

Case Studies

- Antibacterial Screening : In a study evaluating the antibacterial efficacy of piperidine derivatives, compounds similar to this compound were tested against multiple bacterial strains. Results indicated moderate to strong activity against E. coli and Staphylococcus aureus .

- Enzyme Inhibition Assays : Another study focused on the enzyme inhibitory potential of piperidine-based compounds found that several derivatives exhibited significant AChE inhibition, with some achieving IC50 values lower than 5 μM .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s core structure shares features with several analogs synthesized in the Molecules 2009 studies (–4) and other acetamide derivatives (–6). Key comparisons are outlined below:

Structural Variations and Substituent Effects

Key Observations :

- Piperidine/Pyridine Modifications : The target compound’s pyridin-4-yloxy-piperidine group differs from analogs featuring methylpiperidine () or pyridylmethyl-sulfinyl-benzimidazole (–4). The pyridin-4-yloxy substituent may enhance solubility or π-stacking interactions compared to methoxy or trifluoroethoxy groups .

- Acetamide Tail: The phenoxy-acetamide moiety is conserved in many analogs, but substitution at the acetamide nitrogen varies (e.g., 2-pyridyl in 3j/3k vs. carbamoylmethyl in 3ae/3af).

Physicochemical Properties

- Thermal Stability : Compounds with rigid benzimidazole cores (e.g., 3y) exhibit higher decomposition temperatures (159–161°C) compared to N-(2-pyridyl)acetamide derivatives (3j/3k, 76–80°C), suggesting that the target compound’s pyridine-piperidine system may confer intermediate stability .

- Solubility : The pyridin-4-yloxy group likely enhances water solubility relative to methoxyphenyl () but may reduce lipophilicity compared to trifluoroethoxy groups .

Research Implications and Gaps

- Biological Activity : While benzimidazole-sulfonamide analogs (e.g., 3ae, 3y) are associated with proton pump inhibition or kinase modulation, the target compound’s pyridine-piperidine motif could shift selectivity toward other targets, such as nicotinic acetylcholine receptors or phosphodiesterases .

- Pharmacokinetics : Substituent effects on metabolic stability (e.g., methoxy vs. pyridin-4-yloxy) warrant further study. For instance, pyridine rings are less prone to oxidative metabolism than benzimidazoles .

Q & A

Q. Table 1. Key Characterization Techniques

| Technique | Purpose | Example Data | Reference |

|---|---|---|---|

| ¹H/¹³C NMR | Confirm molecular structure | δ 7.8 ppm (pyridine protons) | |

| HPLC | Purity assessment | Retention time: 8.2 min | |

| IR Spectroscopy | Functional group ID | S=O stretch at 1345 cm⁻¹ |

Q. Table 2. Comparison of Analog Bioactivity

| Analog Structure | Target IC₅₀ (nM) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| 4,6-Dimethylpyrimidine | 120 ± 15 | 0.45 | |

| 2,4-Dimethylpyrimidine | 450 ± 30 | 1.2 | |

| 4-Fluorophenyl variant | 85 ± 10 | 0.25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.